molecular formula C25H33NO5S B1673721 2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid CAS No. 138382-23-7

2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid

Cat. No. B1673721
M. Wt: 459.6 g/mol
InChI Key: XKVDTEPESVJNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-366,509 is an oxytocin antagonist.

properties

CAS RN

138382-23-7

Product Name

2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid

Molecular Formula

C25H33NO5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28)

InChI Key

XKVDTEPESVJNPJ-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C

Canonical SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
L 366509
L-366,509

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1S(1.Alpha.,2α,4.alpha))-2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester (3.8 g, 7.8 mmol) was stirred in methanol (40 ml) containing sodium hydroxide (10 ml of a 1.0M solution in water; 10 mmol) for 4.5 hrs. The mixture was evaporated to dryness in vacuo, treated with water (250 ml) and washed with ether. The aqueous layer was acidified with conc HCl and extracted with ether, and the ether layer from this extraction was dried over sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed an a silica gel column eluted with CH2Cl2 followed by 90:10:0.1:0.1 of CH2Cl2 :MeOH:HOAc:H2O. The product fractions were evaporated to dryness in vacuo, and the residue was triturated with ether and hexane and filtered to give the title compound as a solid: (mp 137.5°-139.5°).
Name
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester
Quantity
3.8 g
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reactant
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Quantity
40 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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solution
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
Reactant of Route 2
2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
Reactant of Route 4
2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
Reactant of Route 5
2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid

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